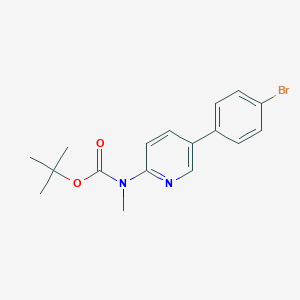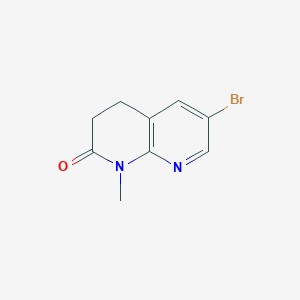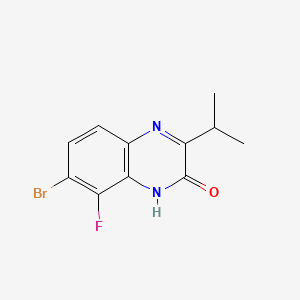![molecular formula C9H7F3O2 B13930405 Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- CAS No. 1214364-25-6](/img/structure/B13930405.png)
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-: is a chemical compound with the molecular formula C9H7F3O2 It is known for its unique structure, which includes a difluoromethoxy group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a difluoromethoxy-substituted benzene derivative with an acetylating agent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups contribute to its reactivity and ability to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-[5-(difluoromethoxy)-2,3-difluorophenyl]-
- Ethanone, 1-[5-(difluoromethoxy)-2-chlorophenyl]-
- Ethanone, 1-[5-(difluoromethoxy)-2-bromophenyl]-
Uniqueness
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
1214364-25-6 |
|---|---|
Formule moléculaire |
C9H7F3O2 |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
1-[5-(difluoromethoxy)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(14-9(11)12)2-3-8(7)10/h2-4,9H,1H3 |
Clé InChI |
JYWHHAYENGUASJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


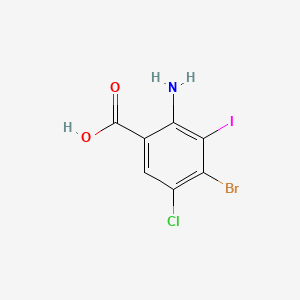
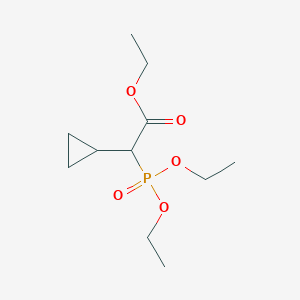
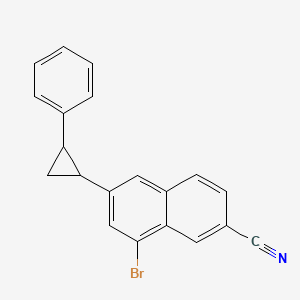
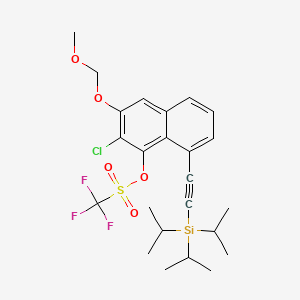
![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
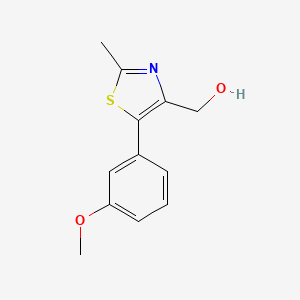
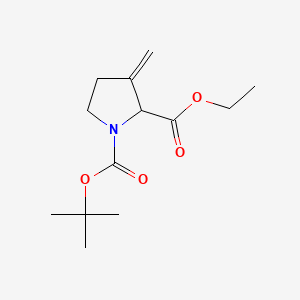
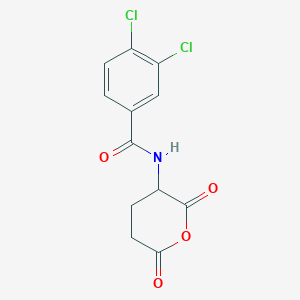
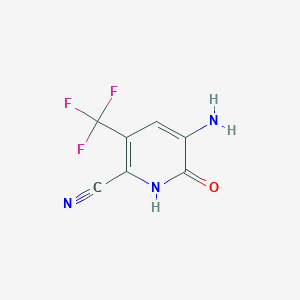
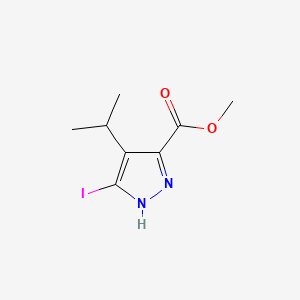
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
